molecular formula C19H18ClNOS B12815972 3-Chloro-9-(N-methyl-4-piperidylidene)thioxanthene 10-oxide CAS No. 314-00-1

3-Chloro-9-(N-methyl-4-piperidylidene)thioxanthene 10-oxide

Cat. No.: B12815972
CAS No.: 314-00-1
M. Wt: 343.9 g/mol
InChI Key: HWKBRTDQHNKYFQ-UHFFFAOYSA-N
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Description

3-Chloro-9-(N-methyl-4-piperidylidene)thioxanthene 10-oxide is a chemical compound with the molecular formula C19H18ClNOS. It is a derivative of thioxanthene, a class of compounds known for their diverse pharmacological activities. This compound is characterized by the presence of a chloro group, a piperidylidene moiety, and a thioxanthene core with an oxide group.

Preparation Methods

The synthesis of 3-Chloro-9-(N-methyl-4-piperidylidene)thioxanthene 10-oxide involves several steps. One common synthetic route includes the following steps:

    Formation of the Thioxanthene Core: The thioxanthene core is typically synthesized through the cyclization of a biphenyl derivative with sulfur.

    Introduction of the Chloro Group: Chlorination of the thioxanthene core is achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Formation of the Piperidylidene Moiety: The piperidylidene group is introduced through a condensation reaction with N-methylpiperidine.

    Oxidation: The final step involves the oxidation of the thioxanthene core to introduce the oxide group, often using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

3-Chloro-9-(N-methyl-4-piperidylidene)thioxanthene 10-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to remove the oxide group or reduce other functional groups within the molecule.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Condensation: The piperidylidene moiety can participate in condensation reactions with aldehydes or ketones to form new carbon-carbon bonds.

Common reagents used in these reactions include hydrogen peroxide (for oxidation), lithium aluminum hydride (for reduction), and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-Chloro-9-(N-methyl-4-piperidylidene)thioxanthene 10-oxide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-9-(N-methyl-4-piperidylidene)thioxanthene 10-oxide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. For example, it may interact with neurotransmitter receptors in the brain, leading to changes in neuronal signaling and potential therapeutic effects.

Comparison with Similar Compounds

3-Chloro-9-(N-methyl-4-piperidylidene)thioxanthene 10-oxide can be compared with other thioxanthene derivatives, such as:

    3-Chloro-9-(N-methyl-4-piperidylidene)thioxanthene: Lacks the oxide group, which may result in different chemical and biological properties.

    9-(N-methyl-4-piperidylidene)thioxanthene 10-oxide: Lacks the chloro group, which may affect its reactivity and pharmacological activity.

    3-Chloro-9-(N-methyl-4-piperidylidene)thioxanthene 10-sulfide:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.

Properties

CAS No.

314-00-1

Molecular Formula

C19H18ClNOS

Molecular Weight

343.9 g/mol

IUPAC Name

3-chloro-9-(1-methylpiperidin-4-ylidene)thioxanthene 10-oxide

InChI

InChI=1S/C19H18ClNOS/c1-21-10-8-13(9-11-21)19-15-4-2-3-5-17(15)23(22)18-12-14(20)6-7-16(18)19/h2-7,12H,8-11H2,1H3

InChI Key

HWKBRTDQHNKYFQ-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(=C2C3=C(C=C(C=C3)Cl)S(=O)C4=CC=CC=C42)CC1

Origin of Product

United States

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